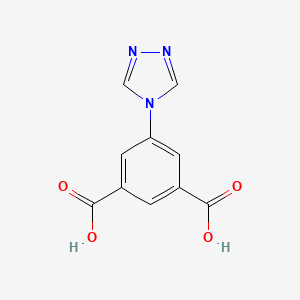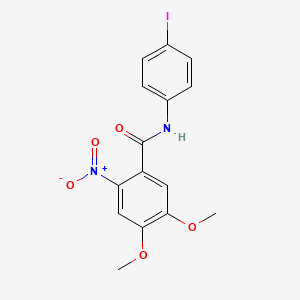
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, also known as MBP, is a synthetic compound that belongs to the class of proline-derived cyclic peptides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. It has been reported to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been found to inhibit the activity of matrix metalloproteinases, cyclooxygenases, and lipoxygenases. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has been reported to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its potent biological activity, which makes it an ideal candidate for drug discovery and development. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is also relatively easy to synthesize and can be easily scaled up for large-scale production. One of the limitations of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is its limited solubility in water, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. One of the significant areas of research is the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Another area of research is the identification of new targets for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and the elucidation of its mechanism of action. The development of new synthetic methods for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide and its derivatives is also an area of active research. Finally, the evaluation of the pharmacokinetics and toxicity of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide in preclinical and clinical studies is essential for its successful translation into the clinic.
Conclusion:
In conclusion, N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is a synthetic compound that exhibits potent anti-inflammatory, anti-cancer, and anti-tumor activities. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple, and it can be easily scaled up for large-scale production. The future directions for the research on N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide include the development of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide-based drugs, identification of new targets, elucidation of its mechanism of action, development of new synthetic methods, and evaluation of its pharmacokinetics and toxicity in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide involves the condensation of 3-methylbiphenyl-3-carboxylic acid and tetrahydro-2H-pyran-4-carbonyl chloride with proline methyl ester hydrochloride. The resulting compound is then treated with ammonia to yield N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. The synthesis method of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has shown promising results in various scientific research applications. One of the significant applications of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide is in drug discovery and development. It has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-17-5-2-6-19(15-17)20-7-3-8-21(16-20)25-23(27)22-9-4-12-26(22)24(28)18-10-13-29-14-11-18/h2-3,5-8,15-16,18,22H,4,9-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAISJOTOSZEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B6080095.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)